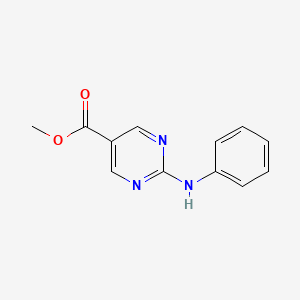
1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)-
Übersicht
Beschreibung
Imidazole is a heterocyclic compound and it’s derivatives have occupied a unique position in heterocyclic chemistry as a synthetic precursor to imidazole salts ultimately for the formation of N-heterocyclic carbenes (NHCs) .
Synthesis Analysis
The synthesis of 1H-imidazole-1-methanol was adapted from DeBerardinis et al. (2010). Under argon, imidazole was added to an ice-cold mixture of paraformaldehyde and 1,4-dioxane, in a two-neck round-bottom flask equipped with a stir bar, condenser, and a vacuum adapter .Molecular Structure Analysis
The crystal structure of 1H-imidazole-1-methanol, C4H6N2O, comprises an imidazole ring with a methanol group attached at the 1-position affording an imine nitrogen atom able to receive a hydrogen bond and an alcohol group able to donate to a hydrogen bond .Chemical Reactions Analysis
Imidazole structures are often used as a synthetic precursor to imidazole salts, which are ultimately used for the formation of N-heterocyclic carbenes (NHCs) .Wissenschaftliche Forschungsanwendungen
Oncology Research
Imidazole derivatives, including our compound of interest, are known for their potential in cancer treatment. They can act as radiosensitizers , enhancing the effectiveness of radiation therapy by making cancer cells more susceptible to radiation damage. This is particularly useful in hypoxic tumor cells, which are often resistant to radiation.
Antibacterial Agents
The imidazole ring is a core structure in many antibacterial compounds. Derivatives of imidazole have been shown to possess bactericidal properties , making them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antifungal Applications
Imidazole-containing compounds like (2S)-1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol have been used to develop antifungal agents. Their mechanism involves disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .
Antiprotozoal Activity
This compound’s structural similarity to metronidazole suggests it could have applications in treating protozoal infections. Metronidazole is an effective treatment for conditions like trichomoniasis and giardiasis .
Anti-inflammatory Properties
Imidazole derivatives are explored for their anti-inflammatory effects. They can modulate the body’s inflammatory response, which is beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has indicated that imidazole compounds may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Antiviral Research
The imidazole ring is also present in compounds with antiviral activities. These substances can interfere with viral replication, offering a pathway to new treatments for viral infections .
Chemotherapeutic Synthesis
Imidazole derivatives are used in the synthesis of chemotherapeutic agents. They can form the basis of drugs used in chemotherapy to treat various cancers, leveraging their ability to interfere with DNA synthesis in rapidly dividing cells .
Eigenschaften
IUPAC Name |
(2S)-1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCSXFCDPPXOL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CN1C=CN=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- | |
CAS RN |
95120-45-9, 95120-46-0 | |
| Record name | (+)-Misonidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Misonidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Pyrrolidinedione, 1-[[(methyldithio)acetyl]oxy]-](/img/structure/B1661703.png)






![N-(2,3-dimethylphenyl)-4-[4-(methanesulfonamido)piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B1661716.png)
![5-[[4-(Dimethylamino)phenyl]methylene]-1-methylbarbituric acid](/img/structure/B1661718.png)

![3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1661721.png)
![4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B1661723.png)
